molecular formula C28H28N2 B12618303 3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) CAS No. 922163-63-1

3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)

Cat. No.: B12618303
CAS No.: 922163-63-1
M. Wt: 392.5 g/mol
InChI Key: NJYMXIDKWMPZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two indole moieties connected by a methylene bridge to a phenyl group substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) typically involves the reaction of 1-methyl-1H-indole with 4-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or methanol. The methylene bridge is formed through a condensation reaction, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-{[4-(Methyl)phenyl]methylene}bis(1-methyl-1H-indole)
  • 3,3’-{[4-(Ethyl)phenyl]methylene}bis(1-methyl-1H-indole)
  • 3,3’-{[4-(Butyl)phenyl]methylene}bis(1-methyl-1H-indole)

Uniqueness

3,3’-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole) is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

922163-63-1

Molecular Formula

C28H28N2

Molecular Weight

392.5 g/mol

IUPAC Name

1-methyl-3-[(1-methylindol-3-yl)-(4-propan-2-ylphenyl)methyl]indole

InChI

InChI=1S/C28H28N2/c1-19(2)20-13-15-21(16-14-20)28(24-17-29(3)26-11-7-5-9-22(24)26)25-18-30(4)27-12-8-6-10-23(25)27/h5-19,28H,1-4H3

InChI Key

NJYMXIDKWMPZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CN(C3=CC=CC=C32)C)C4=CN(C5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.